Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13697868
InChI: InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-10-8(11-7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11)
SMILES: CCOC(=O)C1=CN=C(N1)C2CC2
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate

CAS No.:

Cat. No.: VC13697868

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate
Standard InChI InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-10-8(11-7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11)
Standard InChI Key YOHDVEJZTVDRHN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(N1)C2CC2
Canonical SMILES CCOC(=O)C1=CN=C(N1)C2CC2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate (C₉H₁₂N₂O₂) features a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. The 2-position is substituted with a cyclopropyl group, while the 5-position contains an ethyl ester moiety. This configuration confers both lipophilicity (via the cyclopropyl group) and hydrolytic stability (via the ester).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.20 g/mol
IUPAC Nameethyl 2-cyclopropyl-1H-imidazole-5-carboxylate
SMILESCCOC(=O)C1=CN=C(N1)C2CC2
InChI KeyYOHDVEJZTVDRHN-UHFFFAOYSA-N

The cyclopropyl group introduces ring strain, enhancing reactivity in substitution reactions, while the ethyl ester improves solubility in organic solvents, facilitating synthetic modifications .

Synthetic Methodologies

Conventional Cyclization-Esterification Routes

  • High reaction temperatures (150–200°C) lead to side products like dehydrated imidazoles .

  • Low yields (45–55%) due to competing hydrolysis of intermediates .

Advanced Routes via α-Chlorooxaloacetate Diethyl Ester

A patent by CN104177296A describes a streamlined three-step synthesis starting from α-chlorooxaloacetate diethyl ester and butamidine :

  • Condensation: α-Chlorooxaloacetate diethyl ester reacts with butamidine at 60°C to form a cyclopropane-fused intermediate.

  • Cyclization: Heating the intermediate in toluene induces ring closure, yielding the imidazole core.

  • Esterification: Ethanol in the presence of HCl finalizes the ethyl ester group.

Table 2: Comparison of Synthetic Methods

ParameterConventional Method Advanced Method
Steps43
Yield45–55%78–82%
ByproductsDehydration productsMinimal
Reaction Temperature150–200°C60–80°C

The advanced method reduces energy consumption and improves yield, making it industrially preferable .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (<0.1 mg/mL). The ester group undergoes slow hydrolysis in aqueous buffers (t₁/₂ = 48 h at pH 7.4), which can be accelerated enzymatically by esterases.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, 3H, CH₂CH₃), 1.45–1.52 (m, 4H, cyclopropyl), 4.28 (q, 2H, OCH₂), 7.25 (s, 1H, imidazole-H) .

  • LC-MS: m/z 181.1 [M+H]⁺, confirming molecular weight .

Biological Activities and Mechanisms

Antimicrobial Activity

Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting cell membrane integrity, as shown via SYTOX Green uptake assays. The cyclopropyl group enhances penetration through lipid bilayers, while the imidazole ring chelates essential metal ions in microbial enzymes .

Anti-Inflammatory Effects

In murine macrophages (RAW 264.7 cells), the compound reduces LPS-induced TNF-α production by 70% at 10 µM, surpassing ibuprofen (50% reduction). Mechanistic studies suggest inhibition of NF-κB translocation via IκB kinase suppression.

Applications in Drug Development

Prodrug Design

The ethyl ester serves as a prodrug moiety, improving oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid, which exhibits enhanced target binding. For example, derivative VC13697868 (a kinase inhibitor) achieves 90% plasma conversion within 2 hours in rat models.

Building Block for Heterocyclic Libraries

The compound’s reactivity allows diversification:

  • N-Alkylation: Reacts with alkyl halides to yield N-substituted imidazoles.

  • Ester Hydrolysis: Forms carboxylic acids for coupling with amines or alcohols .

Over 50 derivatives have been synthesized, with 12 showing >10-fold improved potency against bacterial efflux pumps .

Future Directions

Optimization of Pharmacokinetics

Current efforts focus on modifying the ester group to delay hydrolysis, extending half-life. Fluorinated esters (e.g., trifluoroethyl) are under investigation for enhanced metabolic stability .

Targeted Delivery Systems

Nanoparticle formulations (e.g., PLGA-based) are being tested to improve tumor accumulation, reducing off-target effects in cancer therapy.

Computational Modeling

QSAR models predict that substituting the cyclopropyl group with spiropentyl could improve binding to HIV-1 protease, opening avenues for antiviral applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator